フラバノマレイン

概要

説明

フラバノマレインは、コアプシス・ティンクトリア・ナット(Coreopsis tinctoria Nutt.)に主に存在する天然のフラボノイド化合物です。 この化合物は、抗酸化、抗炎症、糖尿病性腎症に対する保護効果など、さまざまな生物学的活性を示すことが知られています .

科学的研究の応用

Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.

Biology: Investigated for its protective effects on neuronal cells and its role in inhibiting epithelial-mesenchymal transition in high glucose-stimulated cells

Medicine: Explored for its potential therapeutic effects against diabetic nephropathy and non-alcoholic fatty liver disease

作用機序

フラバノマレインは、さまざまな分子標的や経路を通じてその効果を発揮します。 脾臓チロシンキナーゼ(Syk)とトランスフォーミング成長因子-ベータ1(TGF-β1)/Smadシグナル伝達経路の阻害が示されており、これらは上皮間葉転換プロセスに関与しています . さらに、フラバノマレインはPI3K/AKTシグナル伝達経路を活性化し、核因子カッパB(NF-カッパB)シグナル伝達経路を減衰させることで、酸化ストレスに対する保護効果をもたらします .

類似化合物の比較

フラバノマレインは、ブチン-7-O-β-D-グルコピラノシド、イソオカニン、タキシフォリンなどの他のフラボノイドと比較されることがよくあります。 これらの化合物は類似の構造的特徴を共有していますが、フラバノマレインは、その特定の生物学的活性とコアプシス・ティンクトリア・ナット(Coreopsis tinctoria Nutt.)におけるその卓越した存在により、ユニークです . フラバノマレインの独特の抗酸化および抗炎症特性は、さまざまな科学的および工業的用途において貴重な化合物となっています .

生化学分析

Biochemical Properties

Flavanomarein interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the epithelial-mesenchymal transition (EMT) in high glucose-stimulated human proximal tubular epithelial cells (HK-2) through the Syk/TGF-β1/Smad signaling pathway . Spleen tyrosine kinase (Syk) is predicted to be the most likely directly interacting protein with Flavanomarein .

Cellular Effects

Flavanomarein influences cell function by promoting the proliferation of HK-2 cells stimulated with high glucose and inhibiting EMT . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Flavanomarein exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically targets the Syk/TGF-β1/Smad signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, Flavanomarein has been observed to induce a marked dose-dependent increase in cell viability

Dosage Effects in Animal Models

The effects of Flavanomarein vary with different dosages in animal models

準備方法

合成経路と反応条件

フラバノマレインは、コアプシス・ティンクトリア・ナット(Coreopsis tinctoria Nutt.)からの抽出によって合成することができます。 抽出プロセスでは、通常、エタノールやメタノールなどの溶媒を使用して、植物材料からフラボノイドを単離します .

工業的生産方法

フラバノマレインの工業的生産には、高純度と高収率を確保するために、高速液体クロマトグラフィー(HPLC)や超高速液体クロマトグラフィー(UPLC)などの高度な技術を使用した、大規模な抽出プロセスが用いられます .

化学反応の分析

反応の種類

フラバノマレインは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 これらの反応は、化合物を修飾してその生物学的活性を高めるために不可欠です .

一般的な試薬と条件

フラバノマレインを含む反応で一般的に使用される試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われます .

主な生成物

これらの反応から生成される主な生成物には、生物学的活性を高めたフラバノマレインのさまざまな誘導体が含まれます。 これらの誘導体は、さらなる科学研究や製薬用途でよく使用されます .

科学研究への応用

類似化合物との比較

Flavanomarein is often compared with other flavonoids such as butin-7-O-β-D-glucopyranoside, isookanin, and taxifolin. While these compounds share similar structural features, flavanomarein is unique due to its specific biological activities and its predominant presence in Coreopsis tinctoria Nutt . The distinct antioxidant and anti-inflammatory properties of flavanomarein make it a valuable compound for various scientific and industrial applications .

生物活性

Flavanomarein, a flavonoid predominantly found in Coreopsis tinctoria Nutt., has garnered attention for its diverse biological activities, particularly in the context of cellular protection and metabolic regulation. This compound is noted for its potential therapeutic effects against various diseases, including diabetic nephropathy and neurodegenerative disorders.

1. Cell Proliferation and Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that flavanomarein significantly enhances cell viability in human proximal tubular epithelial cells (HK-2) subjected to high glucose conditions, which mimic diabetic environments. In a controlled experiment, HK-2 cells treated with flavanomarein exhibited a dose-dependent increase in cell proliferation, with notable improvements at concentrations of 25 µM to 200 µM over 48 hours. The compound also inhibited the EMT process by modulating key marker proteins:

- E-cadherin : Increased expression

- α-SMA, Vimentin, and Fibronectin (FN) : Decreased expression

This modulation indicates a protective effect against high glucose-induced cellular changes associated with diabetic nephropathy, primarily through the Syk/TGF-β1/Smad signaling pathway .

2. Neuroprotective Effects

Flavanomarein has shown significant neuroprotective properties in models of oxidative stress. In experiments using PC12 cells and primary cortical neurons treated with 6-hydroxydopamine (6-OHDA), flavanomarein administration resulted in:

- Increased cell viability

- Reduced lactate dehydrogenase (LDH) release

- Improved mitochondrial membrane potential

The underlying mechanisms suggest that flavanomarein protects against neurotoxicity by upregulating the PI3K/AKT signaling pathway while downregulating the NF-κB pathway, which is often activated during inflammatory responses .

Table: Key Mechanisms of Flavanomarein's Biological Activity

| Mechanism | Effect | Pathway Involved |

|---|---|---|

| Cell Proliferation | Increased viability | Syk/TGF-β1/Smad |

| EMT Inhibition | Modulation of E-cadherin and mesenchymal markers | Syk/TGF-β1/Smad |

| Neuroprotection | Reduced oxidative stress | PI3K/AKT, NF-κB |

| Anti-inflammatory effects | Decreased TNF-α and PKC-ζ levels | NF-κB |

Case Study 1: Diabetic Nephropathy

In a study focusing on diabetic nephropathy, flavanomarein was shown to inhibit high glucose-induced EMT in HK-2 cells effectively. The treatment not only improved cell viability but also significantly altered the expression levels of key proteins involved in EMT, suggesting potential therapeutic applications for diabetic kidney disease .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation highlighted the protective effects of flavanomarein on neuronal cells exposed to oxidative stress via 6-OHDA. The results indicated that flavanomarein could mitigate neurotoxic effects by enhancing mitochondrial function and reducing inflammatory markers .

特性

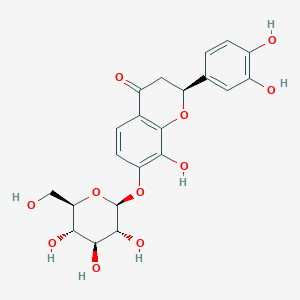

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGOLFCPSUVVHX-RTHJTPBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973292 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-38-8 | |

| Record name | Flavanomarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanomarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。